molecular formula C6H8N2O B3019935 1,2-Diazaspiro[2.5]oct-1-en-6-one CAS No. 1620483-18-2

1,2-Diazaspiro[2.5]oct-1-en-6-one

Cat. No.: B3019935
CAS No.: 1620483-18-2
M. Wt: 124.143
InChI Key: RRYRKVWLYYKURV-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[25]oct-1-en-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) and an enone (a carbonyl group adjacent to a double bond) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-en-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diazo compound with an enone precursor can yield the desired spirocyclic structure. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-en-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Uniqueness: 1,2-Diazaspiro[2.5]oct-1-en-6-one stands out due to its enone moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations and interactions .

Properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-6(4-2-5)7-8-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYRKVWLYYKURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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